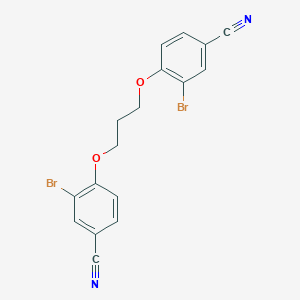
5-Yodobenceno-1,3-diol
Descripción general
Descripción
5-IODORESORCINOL is an organic compound with the molecular formula C6H5IO2 It consists of a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1 and 3 positions
Aplicaciones Científicas De Investigación
5-IODORESORCINOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Iodobenzene, a related compound, has been shown to interact with endoglucanase f in clostridium cellulolyticum .
Mode of Action
Iodobenzene, a structurally similar compound, is known to participate in various reactions via oxidative addition
Result of Action
Iodobenzene has been shown to have inhibitory and excitatory effects on the antennal benzoic acid receptor cells of the female silk moth bombyx mori
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodobenzene-1,3-diol. For instance, iodobenzene, a related compound, can be released into the environment through various waste streams and can degrade in the atmosphere due to photochemically generated hydroxyl radicals . The environmental stability and reactivity of 5-Iodobenzene-1,3-diol may be influenced by similar factors.
Análisis Bioquímico
Biochemical Properties
It is known that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker C–I bond . This suggests that 5-Iodobenzene-1,3-diol may also exhibit high reactivity in biochemical reactions.
Molecular Mechanism
It is known that iodobenzene can serve as a substrate for the Sonogashira coupling, Heck reaction, and other metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-IODORESORCINOL can be synthesized through several methods. One common approach involves the iodination of resorcinol (benzene-1,3-diol) using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl). The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods: While specific industrial production methods for 5-IODORESORCINOL are not extensively documented, the general principles of iodination and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-IODORESORCINOL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling, where the iodine atom acts as a leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) or potassium phosphate (K3PO4) in organic solvents.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Coupling: Biaryl or alkyne-linked products.
Comparación Con Compuestos Similares
Iodobenzene (C6H5I): A simpler analog with only an iodine substituent.
Resorcinol (C6H4(OH)2): A dihydroxybenzene without the iodine substituent.
3-Iodophenol (C6H4IOH): A monohydroxy derivative with an iodine substituent at the 3 position.
Uniqueness: 5-IODORESORCINOL is unique due to the presence of both iodine and hydroxyl groups, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and functionalization, making it a valuable compound in various research and industrial contexts .
Propiedades
IUPAC Name |
5-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUQDUNYLFCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346966 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-43-1 | |
| Record name | 5-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
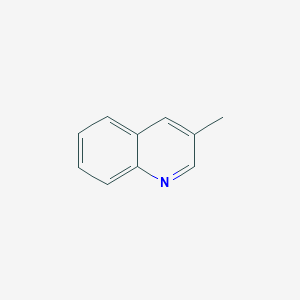
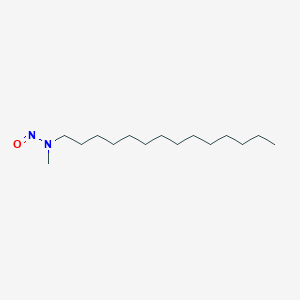
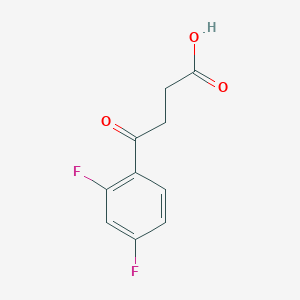
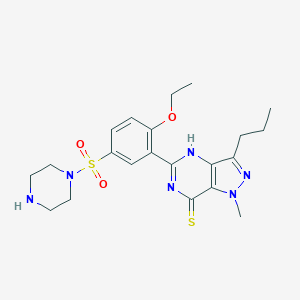
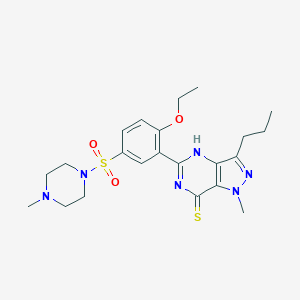
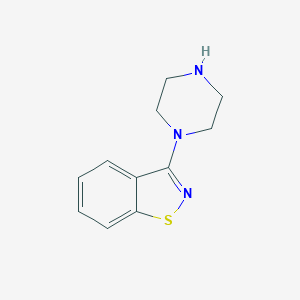
![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)
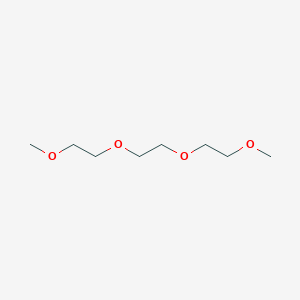
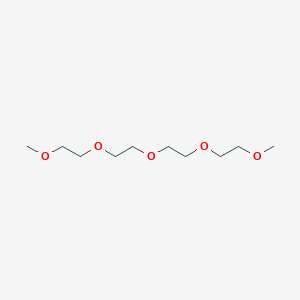
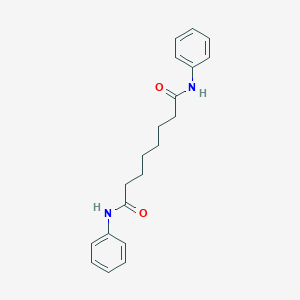
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

